N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide
Description
N-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide is a synthetic compound featuring a pyrrolidin-5-one (5-oxopyrrolidin-3-yl) core linked to a 4-ethoxyphenyl group and a 4-(2-hydroxyethyl)piperazine carboxamide moiety.
Properties
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4/c1-2-27-17-5-3-16(4-6-17)23-14-15(13-18(23)25)20-19(26)22-9-7-21(8-10-22)11-12-24/h3-6,15,24H,2,7-14H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNNZAHOARXFHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the ethoxyphenyl group is introduced to the pyrrolidinone ring.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling of the Rings: The final step involves coupling the pyrrolidinone and piperazine rings through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to introduce new substituents.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Biochemistry: It is used in studies to understand its metabolic pathways and biological effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound donates electrons via the ethoxy oxygen, contrasting with electron-withdrawing chloro substituents in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide ().
Hydroxyethyl vs. Alkyl/Aryl Piperazine Substitutions :
The 2-hydroxyethyl group increases polarity and water solubility compared to ethyl () or methyl groups (e.g., sildenafil derivatives in ). This modification may enhance pharmacokinetic profiles, as seen in hydroxyhongdenafil’s design .Alkoxy Chain Length () :
Compounds with longer alkoxy chains (e.g., propoxy in , compound 7) exhibit higher lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
Conformational and Crystallographic Analysis
- Piperazine Ring Conformation: X-ray studies of N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirm a chair conformation for the piperazine ring, stabilized by N–H⋯O hydrogen bonding.
Hydrogen Bonding Networks :
Crystallographic data from and highlight intermolecular N–H⋯O interactions, which are critical for crystal packing and stability. The target’s hydroxyethyl group could participate in additional hydrogen bonds, influencing solid-state properties .
Pharmacological Implications
Although direct activity data for the target compound are lacking, structural analogs provide insights:
- Antimicrobial Potential: Piperazine-carboxamide derivatives in exhibit anti-inflammatory and antibacterial properties, suggesting possible overlapping targets for the ethoxyphenyl-pyrrolidinone scaffold .
Biological Activity
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide, also known as G856-7424, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of G856-7424 is C17H24N2O3, with a molecular weight of 304.38 g/mol. The compound features a piperazine ring and a pyrrolidinone structure, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N2O3 |
| Molecular Weight | 304.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | 894009-20-2 |
1. Antioxidative Properties
Recent studies have highlighted the antioxidative potential of compounds similar to G856-7424. Research indicates that derivatives with piperazine structures can effectively reduce reactive oxygen species (ROS) production, thereby protecting neuronal cells from oxidative stress-induced apoptosis. For instance, a related compound demonstrated significant protective effects on SH-SY5Y cells against H₂O₂-induced damage at concentrations as low as 20 μM .
2. Neuroprotective Effects
The neuroprotective effects of G856-7424 and its analogs have been explored in various models of neurodegenerative diseases. The activation of the Nrf2 pathway, which enhances the expression of antioxidant enzymes, plays a crucial role in this mechanism. In particular, compounds that stabilize mitochondrial membrane potential and modulate inflammatory responses have shown promise in promoting neuronal survival under stress conditions .
G856-7424 likely exerts its biological effects through multiple pathways:
- Nrf2 Activation : The compound may enhance the transcriptional activity of Nrf2, leading to increased expression of cytoprotective genes.
- Inhibition of Apoptosis : By reducing ROS levels, it prevents the activation of apoptotic pathways in neuronal cells.
- Modulation of Inflammatory Responses : It may influence cytokine release, particularly IL-6, which has been correlated with enhanced cell survival during oxidative stress .
Study 1: Evaluation of Antioxidative Activity
A series of piperazine derivatives were synthesized and evaluated for their antioxidative properties using the MTT assay. Among these compounds, one derivative exhibited superior activity by significantly decreasing ROS levels and promoting cell viability in neuronal models .
Study 2: Neuroprotective Mechanisms
In another study focusing on neuroprotection, a compound structurally related to G856-7424 was shown to activate the IL-6/Nrf2 signaling pathway, enhancing cell survival against oxidative stress . This highlights the therapeutic potential of G856-7424 in treating neurodegenerative diseases.
Q & A
Q. What are the recommended methodologies for synthesizing N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-hydroxyethyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?
Answer: Synthesis typically involves multi-step reactions, including condensation, cyclization, and functionalization. For example, piperazine derivatives are often synthesized via nucleophilic substitution or amide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide (DMA) or tetrahydrofuran (THF) are preferred for solubility and reactivity .
- Temperature control : Reactions may require heating (e.g., 80–100°C) to achieve cyclization, followed by cooling for crystallization .
- Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., EDC/HOBt) enhance yield .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | 1-(4-ethoxyphenyl)pyrrolidinone, THF, 80°C | 65–75 | |
| Piperazine coupling | 4-(2-hydroxyethyl)piperazine, DMA, 100°C | 70–85 |
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer: Use a combination of analytical techniques:
- Chromatography : HPLC or LC-MS to assess purity (>98%) and detect impurities .
- Spectroscopy :
- Thermal analysis : TGA/DSC to evaluate decomposition points and crystallinity .
Advanced Research Questions
Q. What strategies are effective for evaluating the compound's biological activity, such as enzyme inhibition or receptor binding?
Answer:
- In vitro assays :
- Cell-based studies : Assess cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition in macrophages) .
Note : Structural analogs with piperazine-hydroxyl groups show activity against hCA isoforms and inflammatory targets .
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced pharmacological properties?
Answer:
- Target selection : Prioritize proteins with known binding to piperazine derivatives (e.g., serotonin receptors, carbonic anhydrase) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to predict binding poses and affinity.
- Key interactions : Hydrogen bonding with the hydroxyethyl group and hydrophobic contacts with the ethoxyphenyl moiety .
- ADMET prediction : Tools like SwissADME assess solubility, BBB permeability, and CYP450 inhibition risks .
Q. How should researchers address stability challenges during storage and formulation?
Answer:
Q. Table 2: Stability Data
| Condition | Degradation (%) | Timeframe | Reference |
|---|---|---|---|
| 25°C, humid | 15–20 | 30 days | |
| -20°C, dry | <5 | 6 months |
Q. What methodologies resolve contradictions in toxicity data across studies?
Answer:
- Tiered testing :
- Acute toxicity : OECD 423 guidelines (fixed-dose procedure) in rodents .
- Genotoxicity : Ames test + micronucleus assay to rule out mutagenicity .
- Mechanistic studies : Metabolite profiling (LC-MS/MS) to identify toxic intermediates (e.g., reactive quinones) .
Note : Limited ecotoxicological data necessitate precautionary handling (gloves, fume hoods) .
Q. How can researchers optimize synthetic routes for scalability while maintaining yield and purity?
Answer:
- Flow chemistry : Continuous reactors for exothermic steps (e.g., cyclization) to improve control and reproducibility .
- Green chemistry : Replace DMA with cyclopentyl methyl ether (CPME) for safer solvent use .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress, reducing off-spec batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
